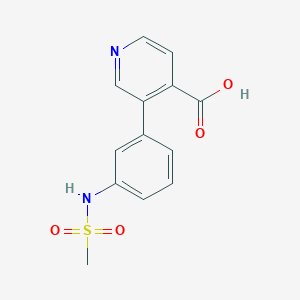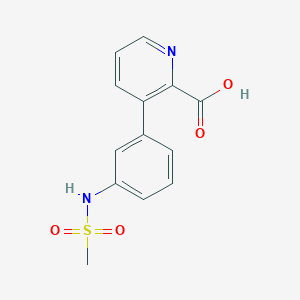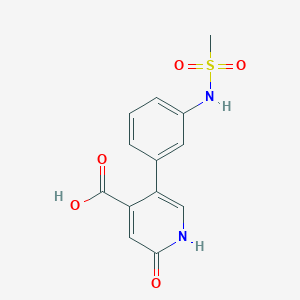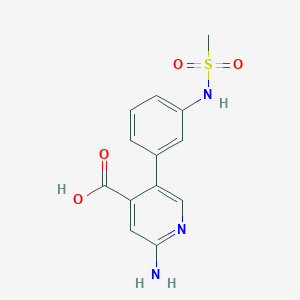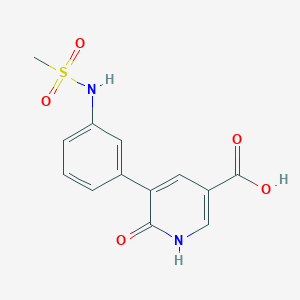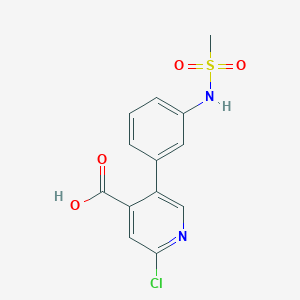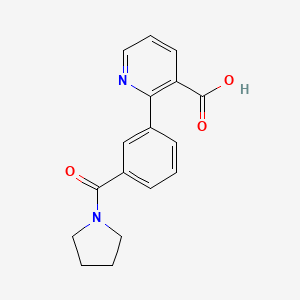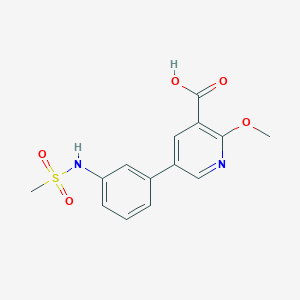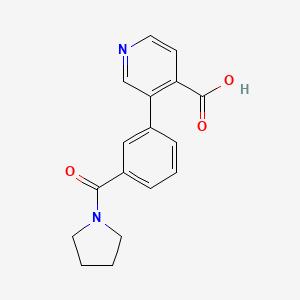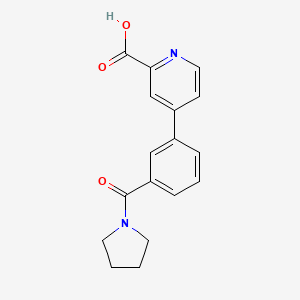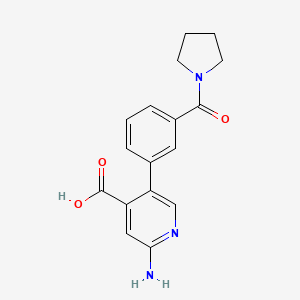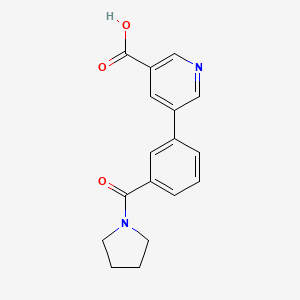
5-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid, 95% (5-PPCA) is a compound belonging to the family of pyridine-containing compounds. This compound is found in various plants, fungi and bacteria, and has been used in biomedical research for many years. 5-PPCA has a wide range of applications, including therapeutic, diagnostic and imaging applications. It is also used in the synthesis of various drugs and has been studied for its potential as a therapeutic agent.
科学研究应用
5-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been investigated for its potential use as a therapeutic agent, as it has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential as a diagnostic and imaging agent, as it has been shown to be able to detect certain diseases and conditions. Additionally, it has been studied for its potential use in the synthesis of various drugs, as it has been shown to be able to increase the solubility of certain compounds.
作用机制
The mechanism of action of 5-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid, 95% is not fully understood. However, it is thought to act as an agonist of the nicotinic acetylcholine receptor, which is found in the central and peripheral nervous systems. It is also thought to interact with other proteins and receptors, such as the serotonin receptor and the GABA receptor, which may be involved in its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
5-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid, 95% has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which can lead to improved mood and cognitive function. It has also been shown to reduce inflammation and oxidative stress, which can help to protect against certain diseases and conditions. Additionally, it has been shown to have anti-cancer properties, as it has been shown to reduce the growth and spread of certain types of cancer cells.
实验室实验的优点和局限性
The use of 5-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize, and can be purified by recrystallization or other purification methods. Additionally, it is relatively stable and can be stored at room temperature. However, it is important to note that 5-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid, 95% is a potent compound and should be handled with caution. It should only be used in the laboratory by trained personnel, and the concentration should be carefully monitored.
未来方向
The potential applications of 5-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid, 95% are still being explored. Future research may focus on its potential as a therapeutic agent, as well as its potential as a diagnostic and imaging agent. Additionally, further research may focus on its potential to increase the solubility of certain compounds, as well as its potential to reduce inflammation and oxidative stress. Additionally, further research may focus on its potential to reduce the growth and spread of certain types of cancer cells. Finally, further research may focus on its potential to interact with other proteins and receptors, such as the serotonin receptor and the GABA receptor.
合成方法
The synthesis of 5-(3-Pyrrolidinylcarbonylphenyl)nicotinic acid, 95% is a multi-step process that involves the use of various reagents and catalysts. The process begins with the reaction of a pyridine-containing compound with a carbonyl group, such as an aldehyde or ketone. The product of this reaction is an intermediate compound, which is then reacted with a base, such as sodium hydroxide, to form the final product. The product can then be purified by recrystallization or other purification methods.
属性
IUPAC Name |
5-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16(19-6-1-2-7-19)13-5-3-4-12(8-13)14-9-15(17(21)22)11-18-10-14/h3-5,8-11H,1-2,6-7H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICPQPQXZBUERR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CN=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688373 |
Source


|
| Record name | 5-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261950-78-0 |
Source


|
| Record name | 5-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

